molecular formula C12H18OS B8015325 6-(Phenylthio)hexan-1-ol

6-(Phenylthio)hexan-1-ol

Cat. No.: B8015325
M. Wt: 210.34 g/mol
InChI Key: ZYELXJRSBFSECJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Phenylthio)hexan-1-ol is an organic compound characterized by a hexanol backbone with a phenylthio (-S-C₆H₅) substituent at the sixth carbon. Its molecular formula is C₁₂H₁₈OS, with a molecular weight of 210.34 g/mol.

Properties

IUPAC Name

6-phenylsulfanylhexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18OS/c13-10-6-1-2-7-11-14-12-8-4-3-5-9-12/h3-5,8-9,13H,1-2,6-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYELXJRSBFSECJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCCCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Phenylthio)hexan-1-ol typically involves the reaction of hexan-1-ol with a phenylthio reagent. One common method is the nucleophilic substitution reaction where hexan-1-ol is reacted with phenylthiol in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the formation of by-products.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize the formation of impurities. The product is then purified using techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions: 6-(Phenylthio)hexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The phenylthio group can be reduced to a thiol group.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Bases such as sodium hydride or potassium tert-butoxide are used to facilitate nucleophilic substitution.

Major Products:

    Oxidation: Formation of 6-(Phenylthio)hexan-1-one or 6-(Phenylthio)hexanal.

    Reduction: Formation of 6-(Phenylthio)hexanethiol.

    Substitution: Formation of various substituted hexan-1-ol derivatives.

Scientific Research Applications

6-(Phenylthio)hexan-1-ol finds applications in several scientific research areas:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(Phenylthio)hexan-1-ol involves its interaction with specific molecular targets. The phenylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. The exact pathways and molecular targets are subject to ongoing research.

Comparison with Similar Compounds

Key Features:

  • Functional Groups : Primary alcohol (-OH) and thioether (-S-Ph).
  • Synthesis: Likely synthesized via nucleophilic substitution, where a hexan-1-ol derivative reacts with a phenylthiolate ion or through coupling reactions similar to methods described for 6-((4,6-dichloropyrimidin-2-yl)amino)hexan-1-ol .
  • Applications: Potential use in organic synthesis, flavor/fragrance industries (due to sulfur-containing analogs in wine metabolism ), and as a building block for pharmaceuticals or polymers.

Comparison with Similar Compounds

The following table compares 6-(Phenylthio)hexan-1-ol with structurally related hexan-1-ol derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties/Applications References
This compound C₁₂H₁₈OS 210.34 -OH, -S-C₆H₅ Hypothesized lower polarity than alcohols; potential use in hydrophobic matrices or catalysis. Limited toxicity data. Inferred
6-Phenylhexan-1-ol C₁₂H₁₈O 178.28 -OH, -C₆H₅ Higher hydrophobicity than unsubstituted hexanols; used in organic synthesis and fragrances .
6-Mercaptohexan-1-ol C₆H₁₄OS 134.24 -OH, -SH Weakly acidic (thiol group); applications in gold nanoparticle functionalization .
6-Phenoxyhexane-1-thiol C₁₂H₁₈OS 210.33 -SH, -O-C₆H₅ Combines thiol reactivity with ether stability; possible use in polymer crosslinking .
6-(Benzyloxy)hexan-1-ol C₁₃H₂₀O₂ 208.30 -OH, -O-CH₂C₆H₅ Intermediate in pharmaceutical synthesis; improved solubility in organic solvents .
S-3-(Hexan-1-ol)-L-cysteine C₉H₁₇NO₂S 227.30 -OH, -SH, amino acid Flavor precursor in wine; synthesized via glutathione catabolism .

Structural and Functional Insights:

Polarity and Reactivity: The phenylthio group in this compound reduces polarity compared to hydroxyl or ether analogs, enhancing compatibility with nonpolar solvents. Thiol-containing analogs (e.g., 6-mercaptohexan-1-ol) exhibit higher reactivity due to the -SH group’s nucleophilicity and acidity .

Applications: Flavor Industry: S-3-(Hexan-1-ol)-L-cysteine contributes to wine aroma via microbial metabolism . Material Science: Thiols (e.g., 6-phenoxyhexane-1-thiol) are used in self-assembled monolayers (SAMs) for surface modification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Phenylthio)hexan-1-ol
Reactant of Route 2
Reactant of Route 2
6-(Phenylthio)hexan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.